molecular formula C8H16ClNO B6183996 1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride CAS No. 2639448-68-1

1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride

Cat. No.: B6183996
CAS No.: 2639448-68-1
M. Wt: 177.67 g/mol
InChI Key: PVDDDBGSFOKDOH-UHFFFAOYSA-N
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Description

1-{Bicyclo[111]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride is a chemical compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common approach is the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, which provides access to chiral substituted bicyclo[1.1.1]pentanes. This method often requires stoichiometric chiral auxiliaries and specific reaction conditions to achieve the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity The process may include steps such as the initial formation of the bicyclo[11

Chemical Reactions Analysis

Types of Reactions: 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or neutral conditions.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the context of drug discovery and development.

  • Industry: The compound can be utilized in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For instance, in the context of antibacterial activity, the compound may interact with bacterial enzymes or cell wall components, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride can be compared with other similar compounds, such as 1-bicyclo[1.1.1]pentylamine hydrochloride and 2-(1-bicyclo[1.1.1]pentanyl)ethanamine hydrochloride. These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

2639448-68-1

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)-2-methoxyethanamine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-10-5-7(9)8-2-6(3-8)4-8;/h6-7H,2-5,9H2,1H3;1H

InChI Key

PVDDDBGSFOKDOH-UHFFFAOYSA-N

Canonical SMILES

COCC(C12CC(C1)C2)N.Cl

Purity

95

Origin of Product

United States

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